3-(4-nitrophenyl)-1H-1,2,4-triazole
Overview
Description
3-(4-nitrophenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The presence of a nitrophenyl group at the third position of the triazole ring imparts unique chemical and physical properties to this compound
Mechanism of Action
Target of Action
It’s structurally similar to 3-(4-nitrophenyl)-1h-pyrazole, which has been reported to interact with hematopoietic prostaglandin d synthase .
Mode of Action
Nitrophenyl compounds are generally known to undergo reduction reactions, which could potentially lead to changes in their target proteins .
Biochemical Pathways
Nitrophenyl compounds are known to be involved in redox reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given its structural similarity to other nitrophenyl compounds, it may induce redox reactions, leading to potential changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-nitrophenyl)-1H-1,2,4-triazole. For instance, pH and temperature can affect the rate of reduction of nitrophenyl compounds . Additionally, the presence of other substances in the environment could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrophenylhydrazine with formamide or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-(4-aminophenyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. It has shown promising activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
3-(4-nitrophenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(4-aminophenyl)-1H-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group. It has different chemical reactivity and biological activity.
3-(4-methylphenyl)-1H-1,2,4-triazole: Contains a methyl group instead of a nitro group. It has different physical properties and applications.
3-(4-chlorophenyl)-1H-1,2,4-triazole: Contains a chloro group instead of a nitro group.
The uniqueness of this compound lies in the presence of the nitrophenyl group, which imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
5-(4-nitrophenyl)-1H-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIZPCMVZXYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-52-9 | |
Record name | 3-(4-nitrophenyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.